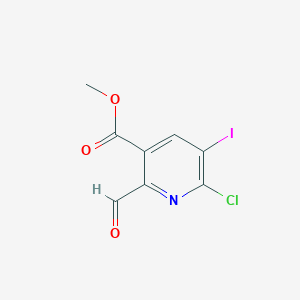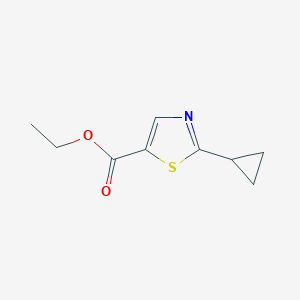
p-Tolyl(5-(m-tolyl)-1H-1,2,4-triazol-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Tolyl(5-(m-tolyl)-1H-1,2,4-triazol-3-yl)methanamine: is an organic compound that features a triazole ring substituted with p-tolyl and m-tolyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of p-Tolyl(5-(m-tolyl)-1H-1,2,4-triazol-3-yl)methanamine typically involves the formation of the triazole ring followed by the introduction of the p-tolyl and m-tolyl groups. One common method involves the cyclization of appropriate hydrazine derivatives with formamide or its derivatives under acidic or basic conditions. The reaction conditions often include temperatures ranging from 50°C to 150°C and reaction times from several hours to days, depending on the specific reagents and conditions used .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Catalysts and continuous flow reactors may be employed to enhance reaction rates and product purity .
Análisis De Reacciones Químicas
Types of Reactions
p-Tolyl(5-(m-tolyl)-1H-1,2,4-triazol-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or other reducing agents like lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, p-Tolyl(5-(m-tolyl)-1H-1,2,4-triazol-3-yl)methanamine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
Its triazole ring is known for its bioactivity, and the p-tolyl and m-tolyl groups can enhance its interaction with biological targets .
Industry
Industrially, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity .
Mecanismo De Acción
The mechanism of action of p-Tolyl(5-(m-tolyl)-1H-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with these targets, leading to modulation of their activity. The p-tolyl and m-tolyl groups can further enhance binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other triazole derivatives, such as:
- 1H-1,2,4-Triazole
- 3-Amino-1,2,4-triazole
- 5-Phenyl-1H-1,2,4-triazole
Uniqueness
What sets p-Tolyl(5-(m-tolyl)-1H-1,2,4-triazol-3-yl)methanamine apart is the presence of both p-tolyl and m-tolyl groups, which can significantly influence its chemical reactivity and biological activity. These groups can enhance the compound’s lipophilicity and ability to interact with hydrophobic pockets in biological targets .
Propiedades
Fórmula molecular |
C17H18N4 |
|---|---|
Peso molecular |
278.35 g/mol |
Nombre IUPAC |
(4-methylphenyl)-[3-(3-methylphenyl)-1H-1,2,4-triazol-5-yl]methanamine |
InChI |
InChI=1S/C17H18N4/c1-11-6-8-13(9-7-11)15(18)17-19-16(20-21-17)14-5-3-4-12(2)10-14/h3-10,15H,18H2,1-2H3,(H,19,20,21) |
Clave InChI |
IITWSZRHHGHJRT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(C2=NC(=NN2)C3=CC=CC(=C3)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(2-(3-Iodophenyl)benzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B11791549.png)

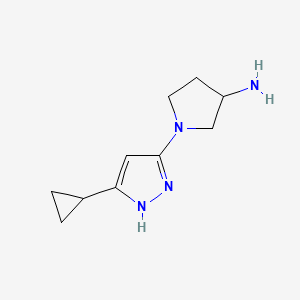

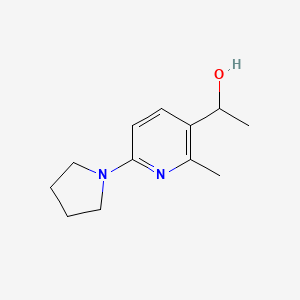
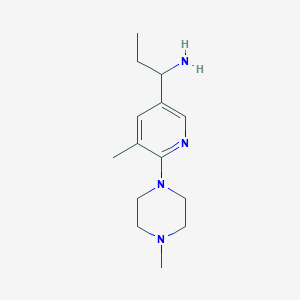
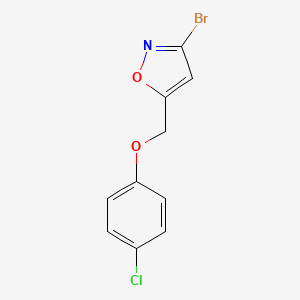
![(3-Amino-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B11791579.png)
